4-Chloro-3-Fluorobenzaldehyde
Overview
Description
4-Chloro-3-Fluorobenzaldehyde is an organic compound with the molecular formula C7H4ClFO. It is a derivative of benzaldehyde, where the hydrogen atoms on the benzene ring are substituted by chlorine and fluorine atoms at the 4th and 3rd positions, respectively. This compound is known for its applications as an intermediate in organic synthesis and its utility in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-3-Fluorobenzaldehyde can be synthesized through the reductive carbonylation of 4-Chloro-3-Fluoroiodobenzene. The reaction involves the use of rhodium (III) chloride trihydrate as a catalyst, along with hydrogen and carbon monoxide gases. The reaction is carried out in the presence of triethylamine and triphenylphosphine in N,N-dimethylacetamide at 90°C under a pressure of 10 bar for 12 hours .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and efficiency, often involving continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-Fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The chlorine and fluorine atoms can be substituted by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: 4-Chloro-3-Fluorobenzoic acid.
Reduction: 4-Chloro-3-Fluorobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
4-Chloro-3-Fluorobenzaldehyde is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the synthesis of bioactive compounds and pharmaceuticals.
Medicine: It is a precursor in the development of drugs with potential therapeutic effects.
Industry: It is used in the production of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of 4-Chloro-3-Fluorobenzaldehyde involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing chlorine and fluorine atoms makes the aldehyde group more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic pathways to form different products .
Comparison with Similar Compounds
- 4-Chlorobenzaldehyde
- 3-Fluorobenzaldehyde
- 4-Fluorobenzaldehyde
- 3-Chlorobenzaldehyde
Comparison: 4-Chloro-3-Fluorobenzaldehyde is unique due to the simultaneous presence of both chlorine and fluorine substituents, which impart distinct electronic and steric properties. This dual substitution makes it more reactive and versatile compared to its mono-substituted counterparts. The combination of these substituents also influences its physical properties, such as melting point and solubility .
Biological Activity
4-Chloro-3-fluorobenzaldehyde (CAS No. 5527-95-7) is an aromatic aldehyde with significant biological activity. This compound has garnered attention in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article explores the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Property | Value |
---|---|
Molecular Formula | C7H4ClFO |
Molecular Weight | 158.56 g/mol |
Melting Point | 46-48 °C |
Boiling Point | 66-72 °C (2 mmHg) |
Flash Point | 96 °C |
Purity | ≥98% |
Synthesis
This compound can be synthesized through various methods, including halogenation and formylation of chlorinated aromatic compounds. One common synthetic route involves the reaction of chlorinated phenols with fluorinated reagents, followed by oxidation to yield the aldehyde functional group .
Antifungal Activity
Recent studies have demonstrated that derivatives of this compound exhibit notable antifungal properties. For instance, a study indicated that certain fluorinated phenyl compounds achieved IC50 values ranging from 48.9 μM to 57.7 μM against various fungal strains, showcasing their potential as antifungal agents . The structural modifications, particularly the presence of fluorine substituents, significantly influence their bioactivity.
The biological activity of this compound is primarily attributed to its ability to interact with cellular targets through various mechanisms:
- Enzyme Inhibition : Compounds containing the chlorofluorobenzene moiety have been shown to inhibit specific enzymes involved in fungal metabolism.
- Cell Membrane Disruption : The lipophilic nature of the compound allows it to penetrate cell membranes, leading to cell lysis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in fungal cells, contributing to their antifungal effects .
Study on Antifungal Efficacy
In a controlled laboratory setting, researchers evaluated the antifungal efficacy of various derivatives of this compound against Candida albicans. The results showed that derivatives with electron-withdrawing groups demonstrated enhanced activity compared to their non-fluorinated counterparts.
- Compound Tested : 4-(2-chloroethoxy)-3-fluorobenzaldehyde
- IC50 Value : 53 μM
- : The introduction of fluorine atoms significantly improved antifungal potency .
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound to target proteins involved in fungal cell growth. The docking results indicated favorable binding interactions, supporting experimental findings regarding its antifungal activity .
Properties
IUPAC Name |
4-chloro-3-fluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO/c8-6-2-1-5(4-10)3-7(6)9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMDWRPTDCIFRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369316 | |
Record name | 4-Chloro-3-Fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5527-95-7 | |
Record name | 4-Chloro-3-fluorobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5527-95-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-3-Fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-3-fluorobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What spectroscopic techniques were employed to characterize 4-Chloro-3-Fluorobenzaldehyde and what structural insights were gained?
A: The research article utilized a combination of experimental and theoretical methods to characterize this compound []. Experimentally, both X-ray diffraction (XRD) and vibrational spectroscopic techniques, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, were employed []. The XRD analysis provided a detailed three-dimensional structure of the molecule, revealing bond lengths, bond angles, and the overall molecular conformation []. FT-IR and Raman spectroscopy provided complementary information about the vibrational modes of the molecule, which are characteristic of specific functional groups and their chemical bonds [].
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